molecular formula C15H17N3O3S B2553950 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 422273-45-8

3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2553950
CAS No.: 422273-45-8
M. Wt: 319.38
InChI Key: RGAIYXUXNRDOLE-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a sulfanylidene group, a methoxyethyl side chain, and a prop-2-en-1-yl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound is being explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Safety and Hazards

This involves detailing the safety precautions that should be taken when handling the compound, as well as the hazards it may pose upon exposure. This information is usually available in the compound’s Material Safety Data Sheet .

Future Directions

This involves discussing potential future research directions or applications for the compound. This could include potential uses in medicine, industry, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo a series of reactions such as alkylation, oxidation, and substitution to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, oxidizing agents, and sulfur-containing compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new alkyl or aryl groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives with varying substituents, such as:

  • 2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol
  • 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline derivatives

Uniqueness

What sets 3-(2-methoxyethyl)-4-oxo-N-(prop-2-en-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-(2-methoxyethyl)-4-oxo-N-prop-2-enyl-2-sulfanylidene-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-3-6-16-13(19)10-4-5-11-12(9-10)17-15(22)18(14(11)20)7-8-21-2/h3-5,9H,1,6-8H2,2H3,(H,16,19)(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGAIYXUXNRDOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC=C)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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